2-Pyridylethylamin-Dihydrochlorid

Übersicht

Beschreibung

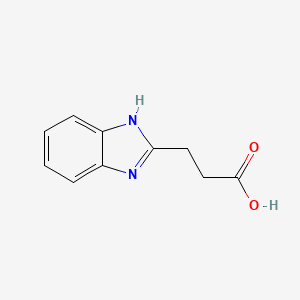

2-Pyridylethylamine dihydrochloride is a histamine H1 receptor agonist . It produces vasoconstriction in vivo . It is used for research and development purposes .

Physical and Chemical Properties Analysis

2-Pyridylethylamine dihydrochloride is an off-white solid . It is soluble to 100 mM in water and to 50 mM in DMSO . Its molecular weight is 195.09 .Wissenschaftliche Forschungsanwendungen

2-Pyridylethylamin-Dihydrochlorid: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Histamin-H1-Rezeptor-Agonist: this compound wirkt als Agonist für den Histamin-H1-Rezeptor, der eine entscheidende Rolle bei der Vermittlung physiologischer Reaktionen wie Entzündungen und allergischen Reaktionen spielt. Es wurde auf Kulturen angewendet, um seine Auswirkungen auf den Kollagengehalt zu untersuchen, wodurch Einblicke in die Prozesse der Gewebsreparatur und Fibrose gewonnen werden .

Vasoconstriktionsstudien: Diese Verbindung induziert in vivo eine Vasokonstriktion, was sie für die Forschung zu Herz-Kreislauf-Funktionen und -Störungen wertvoll macht. Sie hilft beim Verständnis der Regulationsmechanismen von Blutgefäßen und der möglichen Entwicklung therapeutischer Mittel .

Reduzierung von Gelenkschäden: In Tiermodellen konnte gezeigt werden, dass this compound Formalin-induzierte Gelenkschäden reduziert. Diese Anwendung ist von Bedeutung für die Untersuchung entzündlicher Reaktionen und Schmerzmanagementstrategien .

Freisetzung von Neuropeptiden: Forscher verwenden diese Verbindung, um die Freisetzung von Neuropeptiden wie Neuropeptid Y (NPY) im Rückenmark zu untersuchen, die an verschiedenen neurologischen Funktionen und Störungen beteiligt sind .

Regulation des Schlaf-Wach-Zyklus: Die Verbindung wurde verwendet, um die Histamin/H1-Rezeptor-Signalgebung im parafazialen Bereich zu untersuchen, von dem bekannt ist, dass er den Schlaf-Wach-Zyklus beeinflusst. Diese Forschung ist entscheidend für das Verständnis von Schlafstörungen und die Entwicklung von Behandlungen .

In-vitro-Zellkulturstudien: this compound wurde in verschiedenen In-vitro-Studien mit Zelllinien wie A549 verwendet, um die Biokompatibilität, Zytotoxizität und Genotoxizität zu bewerten, die für die Arzneimittelentwicklung und toxikologische Bewertungen unerlässlich sind .

Jede dieser Anwendungen bietet eine einzigartige Perspektive auf das Potenzial von this compound in der wissenschaftlichen Forschung und trägt zu unserem Verständnis physiologischer Prozesse und der Entwicklung medizinischer Behandlungen bei.

Weitere detaillierte Informationen zu jeder Anwendung finden Sie in den angegebenen Referenzen.

Histamine augments collagen content via H1 receptor - Springer Applications of A549 cell line for in vitro studies – recent advances - ResearchGate 2-Pyridylethylamine dihydrochloride | Histamine H1 - Bio-Techne 2-Pyridylethylamine hydrochloride | 组胺-1(H1R)受体激动 - MedChemExpress Histamine/H1 receptor signaling in the parafacial region increases - Physiology.org

Wirkmechanismus

Target of Action

The primary target of 2-Pyridylethylamine dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

2-Pyridylethylamine dihydrochloride acts as an agonist at the histamine H1 receptor . As an agonist, it binds to the receptor and activates it, mimicking the action of histamine. This interaction results in a series of intracellular events, leading to the physiological responses associated with histamine .

Biochemical Pathways

Upon activation of the histamine H1 receptor, various biochemical pathways are affectedThese downstream events can influence various cellular processes, including inflammation and smooth muscle contraction .

Result of Action

The activation of the histamine H1 receptor by 2-Pyridylethylamine dihydrochloride results in vasoconstriction . This means it causes the blood vessels to narrow, which can affect blood flow. This effect is one of the key molecular and cellular outcomes of the compound’s action .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Pyridylethylamine dihydrochloride plays a significant role in biochemical reactions by acting as a histamine H1 receptor agonist . It interacts with histamine receptors, particularly the H1 receptor, to produce various physiological effects. The compound binds to the H1 receptor, leading to the activation of downstream signaling pathways. This interaction is crucial for understanding the compound’s role in vasoconstriction and other histamine-mediated responses .

Cellular Effects

2-Pyridylethylamine dihydrochloride has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in microglial cells, the compound triggers phagocytosis and reactive oxygen species (ROS) production via H1 receptor activation . Additionally, it has been shown to increase collagen content in myofibroblast cultures, indicating its role in wound healing and tissue repair .

Molecular Mechanism

The molecular mechanism of 2-Pyridylethylamine dihydrochloride involves its binding to the histamine H1 receptor, which is a G protein-coupled receptor (GPCR) . Upon binding, the receptor undergoes a conformational change, activating intracellular signaling cascades. This activation leads to various cellular responses, including enzyme activation, changes in gene expression, and modulation of cellular metabolism . The compound’s ability to mimic histamine’s effects highlights its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyridylethylamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained activation of histamine receptors and prolonged cellular responses .

Dosage Effects in Animal Models

The effects of 2-Pyridylethylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively activates histamine receptors without causing significant adverse effects . At higher doses, it can lead to toxic effects, including excessive vasoconstriction and potential tissue damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-Pyridylethylamine dihydrochloride is involved in metabolic pathways related to histamine metabolism. It interacts with enzymes and cofactors that regulate histamine synthesis and degradation . The compound’s role as a histamine agonist suggests that it can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Pyridylethylamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, which can affect its bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

2-Pyridylethylamine dihydrochloride’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .

Eigenschaften

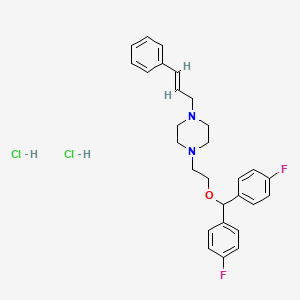

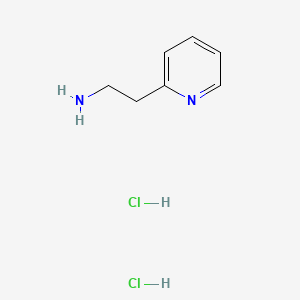

IUPAC Name |

2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIFKSYYILNJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2706-56-1 (Parent) | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70187079 | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-39-3 | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-Pyridylethylamine Dihydrochloride?

A1: 2-Pyridylethylamine Dihydrochloride functions as a selective agonist of the histamine H1 receptor [, , , ]. Upon binding to H1 receptors on the surface of cells, it mimics the effects of histamine, triggering a cascade of downstream signaling events.

Q2: What are the physiological effects of 2-Pyridylethylamine Dihydrochloride binding to the H1 receptor?

A2: Activation of H1 receptors by 2-Pyridylethylamine Dihydrochloride leads to various physiological responses, depending on the cell type and tissue. In vascular smooth muscle cells, it stimulates phosphoinositide metabolism, increases cytosolic free calcium concentrations [, ], and ultimately contributes to vasoconstriction. In airway smooth muscle, it induces bronchoconstriction [].

Q3: How does 2-Pyridylethylamine Dihydrochloride compare to histamine in terms of its effects on rapidly adapting vagal afferents in the lungs?

A3: Similar to histamine, 2-Pyridylethylamine Dihydrochloride stimulates rapidly adapting vagal afferents in the lungs, primarily through its action on H1 receptors []. This suggests a role for H1 receptors in mediating sensory responses in the airways.

Q4: How does 2-Pyridylethylamine Dihydrochloride influence collagen content in different cell types?

A4: Studies show that 2-Pyridylethylamine Dihydrochloride can increase collagen content in both cardiac myofibroblasts [] and myofibroblasts derived from wound granulation tissue []. This suggests a potential role for this compound in influencing wound healing and cardiac fibrosis.

Q5: Are there any studies investigating the effects of 2-Pyridylethylamine Dihydrochloride on the central nervous system?

A5: Research indicates that 2-Pyridylethylamine Dihydrochloride, acting on H1 receptors within the parafacial region of the brain, can increase the activity of chemosensitive neurons and respiratory activity in rats []. This suggests a potential role for histamine H1 receptors in central respiratory control.

Q6: Can 2-Pyridylethylamine Dihydrochloride’s action be blocked?

A6: Yes, the effects of 2-Pyridylethylamine Dihydrochloride can be antagonized by H1 receptor antagonists like loratadine, chlorpheniramine, and mepyramine [, , ]. These antagonists compete with 2-Pyridylethylamine Dihydrochloride for binding to the H1 receptor, thereby inhibiting its effects.

Q7: How does the potency of 2-Pyridylethylamine Dihydrochloride compare to other H1 receptor agonists?

A7: While direct comparisons of potency are limited within the provided research, 2-Pyridylethylamine Dihydrochloride is noted for its ability to effectively stimulate H1 receptors at micromolar concentrations [, , ]. Its potency may vary depending on the specific cell type and experimental conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.